1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Chemical Reactions Analysis
Indole derivatives, including 1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione, can undergo various chemical reactions, such as:
Oxidation: Indole derivatives can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert indole derivatives to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of indole derivatives typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The specific molecular targets and pathways for 1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione are not well-characterized.
Comparison with Similar Compounds
Indole derivatives are a diverse class of compounds with a wide range of biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
1-[(4-Chlorophenyl)methyl]-3’-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is unique due to its specific substitution pattern and the presence of the thiazolidine ring, which may confer distinct biological activities.
Biological Activity
The compound 1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anti-inflammatory, antibacterial, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study reported an IC50 value of 12.1 µM for a related compound against cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .
Antibacterial Activity
The antibacterial activity of this compound was evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 625 to >5000 µg/ml when tested against pathogens such as Staphylococcus aureus and Escherichia coli. These results indicate that while the compound exhibits some antibacterial properties, further optimization may be necessary to enhance its efficacy .
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The specific mechanisms involve the downregulation of NF-kB signaling pathways .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazolidine derivatives similar to our compound. The researchers found that these compounds effectively inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Case Study 2: Antibacterial Testing
In another research effort, a series of thiazolidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that structural variations significantly influenced their activity against various bacterial strains. The study concluded that further chemical modifications could lead to more potent antibacterial agents .
Data Summary
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(3,5-dimethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-31-19-11-18(12-20(13-19)32-2)28-23(29)15-33-25(28)21-5-3-4-6-22(21)27(24(25)30)14-16-7-9-17(26)10-8-16/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSVORRAWSAMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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